molecular formula C9H12N4O2 B10795341 1-Ethyltheobromine CAS No. 39832-36-5

1-Ethyltheobromine

Cat. No.: B10795341
CAS No.: 39832-36-5
M. Wt: 208.22 g/mol
InChI Key: KRVVZPXPQUPXJE-UHFFFAOYSA-N
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Description

1-Ethyltheobromine, also known as 1-Ethyl-3,7-dimethylxanthine, is a derivative of theobromine. Theobromine is a naturally occurring alkaloid found in cacao beans and is structurally similar to caffeine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyltheobromine can be synthesized through the alkylation of theobromine. The process involves the reaction of theobromine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyltheobromine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield demethylated or deethylated products.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Demethylated or deethylated derivatives.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

1-Ethyltheobromine has been explored for various scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of xanthine derivatives.

    Biology: Research has investigated its effects on cellular metabolism and enzyme activity.

    Medicine: Potential therapeutic applications include its use as a bronchodilator and vasodilator, similar to theobromine.

    Industry: It may be used as an additive in cosmetics and pharmaceuticals.

Mechanism of Action

1-Ethyltheobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in smooth muscle relaxation and bronchodilation. Additionally, it may act as an adenosine receptor antagonist, contributing to its stimulant effects .

Comparison with Similar Compounds

    Theobromine: The parent compound, found naturally in cacao beans.

    Caffeine: A structurally similar compound with more pronounced central nervous system stimulant effects.

    Theophylline: Another xanthine derivative used as a bronchodilator.

Comparison: 1-Ethyltheobromine is unique in its ethyl substitution, which may alter its pharmacokinetic properties and potency compared to theobromine and other xanthine derivatives. Its effects are generally milder than caffeine but may offer specific therapeutic benefits similar to theophylline .

Properties

CAS No.

39832-36-5

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-ethyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-4-13-8(14)6-7(10-5-11(6)2)12(3)9(13)15/h5H,4H2,1-3H3

InChI Key

KRVVZPXPQUPXJE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

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